molecular formula C22H20O7 B3017261 Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate CAS No. 180077-47-8

Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate

Cat. No. B3017261
CAS RN: 180077-47-8
M. Wt: 396.395
InChI Key: UDNHQNIZTKYBHU-UHFFFAOYSA-N
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Description

The compound "Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzodioxin and oxochromen rings are present in the compounds discussed in the papers. These motifs are known for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic or amino acid precursors. For instance, the synthesis of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was achieved in nine steps from L-serine, showing the complexity and the potential for diverse reactivity in the synthesis of such compounds . Similarly, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives was performed via a one-pot reaction, indicating a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of multiple rings and functional groups that can interact with biological targets. For example, the absolute configuration of glycerol derivatives with benzodioxane rings as in WB-4101, a potent alpha-adrenergic antagonist, shows the importance of stereochemistry in the biological activity of such compounds . This suggests that the stereochemistry of "this compound" would also be a critical factor in its biological function.

Chemical Reactions Analysis

The reactivity of similar compounds includes reactions such as Michael additions and Diels–Alder reactions, which are commonly used to construct complex organic molecules with multiple stereocenters . The synthesis of the related compounds also involves N-alkylation and condensation reactions, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and molecular structure. For instance, the antibacterial activity of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate was assessed, indicating that the compound has bactericidal effects against various strains of bacteria . This suggests that "this compound" could also exhibit significant biological properties, which would be influenced by its physical and chemical characteristics.

Scientific Research Applications

  • Biological Profile of Related Compounds : A study by Quaglia et al. (1996) explored the synthesis and biological profile of enantiomers of a compound structurally similar to Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate. This study provides insights into the binding profile of the enantiomers at various receptors, indicating potential biological applications.

  • Chemical Synthesis Techniques : Research by Yavari et al. (2006) focused on chemical reactions involving compounds with a 1,4-benzodioxin subunit. The study details methods for synthesizing related chemical structures, which could be relevant for the synthesis of the compound .

  • Antibacterial and Anti-inflammatory Applications : A study by Abbasi et al. (2017) involved the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring, demonstrating their antibacterial potential and possible therapeutic applications for inflammatory ailments. This highlights the potential biomedical applications of compounds containing the 1,4-benzodioxin ring.

  • Pharmaceutical Chemistry : Another study by Ahmed et al. (2016) synthesized and analyzed compounds including a 1,4-benzodioxin subunit. These compounds were evaluated for cytotoxicity, indicating their relevance in pharmaceutical research.

  • Crystal Structure Analysis : Research by Li et al. (2015) focused on the crystal structure of a compound with a 1,4-benzodioxin subunit. Understanding the crystal structure can be crucial for the development of pharmaceutical applications.

Mechanism of Action

Sulfonamides, which are part of the structure of this compound, are known to inhibit proteases, carbonic anhydrase, capsase, and COX-2 . They block the foliate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .

Future Directions

Based on the biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on diseases like Alzheimer’s .

properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-3-16-21(13-4-7-17-19(10-13)27-9-8-26-17)22(24)15-6-5-14(11-18(15)29-16)28-12-20(23)25-2/h4-7,10-11H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNHQNIZTKYBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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